BenchChemオンラインストアへようこそ!

Cianergoline

Glaucoma research Ocular pharmacology IOP reduction

Cianergoline is the sole ergoline combining D2 agonism with functional α1 antagonism, enabling consistent IOP lowering across rabbit/primate models unlike bromocriptine, plus 40 mmHg SBP reduction in SHR models. This metabolic/endocrine-neutral compound uniquely deconvolutes dopaminergic vs adrenergic contributions without prolactin perturbation, making it an irreplaceable reference tool.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
CAS No. 74627-35-3
Cat. No. B1668975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCianergoline
CAS74627-35-3
Synonyms2-CMEBP
2-cyano-3-(6-methylergolin-8 beta-yl)propionamide
6-methyl-8-(2-cyano)propionamidoergoline
cianergoline
ergoline 3355-1057
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CC(C#N)C(=O)N
InChIInChI=1S/C19H22N4O/c1-23-10-11(5-12(8-20)19(21)24)6-15-14-3-2-4-16-18(14)13(9-22-16)7-17(15)23/h2-4,9,11-12,15,17,22H,5-7,10H2,1H3,(H2,21,24)/t11-,12?,15-,17-/m1/s1
InChIKeyLVMVXZOPCAMYHC-QOAXCGLXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cianergoline (CAS 74627-35-3): A Dual-Action Dopaminergic and Alpha-Adrenergic Ergoline for Ocular Hypertension and Cardiovascular Research


Cianergoline (CAS 74627-35-3) is a synthetic ergoline derivative classified as a dopaminergic agonist with concomitant alpha-1 adrenergic antagonism [1]. Structurally defined as (8β)-α-cyano-6-methyl-ergoline-8-propanamide, the compound possesses a molecular weight of 322.4 g/mol and a molecular formula of C₁₉H₂₂N₄O [2]. Cianergoline acts via a dual mechanism: agonism at prejunctional dopamine D₂ (DA₂) receptors and antagonism at postjunctional alpha-1 (α₁) adrenoceptors, thereby inhibiting sympathetic neuronal function . This pharmacological profile distinguishes it from simple dopamine agonists and positions it as a research tool for ocular hypotensive studies, autonomic neuroscience, and experimental hypertension models.

Why Cianergoline (CAS 74627-35-3) Cannot Be Replaced by Generic Ergoline Dopamine Agonists: Quantitative Justification for Scientific Selection


Generic substitution among ergoline dopamine agonists is scientifically unjustified due to substantial divergence in receptor selectivity profiles and in vivo functional outcomes. While bromocriptine, pergolide, and cabergoline are predominantly D₂-selective agonists, cianergoline uniquely combines D₂ agonism with functionally significant α₁-adrenoceptor antagonism [1]. This dual action translates to distinct physiological effects: in head-to-head antihypertensive assays, cianergoline reduced systolic blood pressure by 40 mmHg in spontaneously hypertensive rats, compared to 37 mmHg for bromocriptine mesylate and 49 mmHg for nifedipine at equivalent doses [2]. In ocular models, cianergoline suppressed waterloading-induced hypertension in rabbits (0.22 mg topical) whereas bromocriptine was reported as relatively ineffective in this specific challenge [3]. Furthermore, clinical data indicate cianergoline exerts only mild blood pressure lowering in humans with no effect on the renin-angiotensin-aldosterone axis, prolactin, or lipid metabolism [4]—a metabolic neutrality profile not necessarily shared across the ergoline class. These quantifiable differences in receptor engagement, species-specific hypotensive efficacy, and endocrine impact preclude generic interchange.

Cianergoline (CAS 74627-35-3): A Quantitative Head-to-Head Evidence Guide for Comparator-Driven Procurement


Ocular Hypotensive Efficacy: Cianergoline vs. Bromocriptine in Rabbits and Monkeys

Cianergoline demonstrates superior and consistent intraocular pressure (IOP) reduction in both rabbits and monkeys, unlike bromocriptine which shows species-restricted efficacy. In normal rabbits, topical cianergoline (0.022–0.22 mg) produced dose-related, unilateral ocular hypotension [1]. In contrast, bromocriptine produced only moderate ocular hypotension in rabbits but failed to lower IOP in monkeys [2]. Cianergoline also produced a slight IOP reduction in capuchin monkeys (0.5 mg topical) and suppressed waterloading-induced ocular hypertension in rabbits (0.22 mg), an effect antagonized by the selective DA₂ antagonist metoclopramide [1].

Glaucoma research Ocular pharmacology IOP reduction

Antihypertensive Potency: Cianergoline vs. Bromocriptine, Hydralazine, and Nifedipine in SHR

In a direct head-to-head comparison using spontaneously hypertensive rats (SHR), cianergoline demonstrated antihypertensive efficacy comparable to established reference agents. Following oral administration at 3 mg/kg, the maximum fall in systolic blood pressure for cianergoline was 40 mmHg, compared to 37 mmHg for bromocriptine mesylate, 47 mmHg for hydralazine, and 49 mmHg for nifedipine [1]. The duration of significant antihypertensive effect for cianergoline, bromocriptine, and hydralazine exceeded 7 hours, indicating sustained action [1].

Hypertension research Cardiovascular pharmacology Antihypertensive screening

Clinical Antihypertensive Profile: Cianergoline vs. Placebo in Essential Hypertensive Patients

In a 4-week clinical trial involving 20 patients with benign essential hypertension, cianergoline (maximum daily dose 12 ± 2 mg) produced only a mild, statistically non-significant reduction in arterial pressure compared to placebo. Mean blood pressure decreased from 159/104 mmHg to 152/98 mmHg with cianergoline, versus 154/104 mmHg to 149/103 mmHg with placebo [1]. Notably, cianergoline did not alter plasma renin activity, aldosterone, norepinephrine, epinephrine, dopamine, or serum prolactin levels, distinguishing it from other dopaminergic ergolines that typically suppress prolactin [1].

Clinical pharmacology Essential hypertension Dopaminergic cardiovascular agents

Sympathoinhibitory Selectivity: Frequency-Dependent Inhibition of Sympathetic Neurotransmission

Cianergoline exhibits frequency-dependent inhibition of sympathetic neurotransmission, a functional signature of its dual DA₂/α₁ mechanism. In the cat nictitating membrane (CNM) preparation, intra-arterial cianergoline (1–333 µg) produced dose-related inhibition of neuronally mediated contractions [1]. Notably, cianergoline inhibited low-frequency (2 Hz and 4 Hz) contractile responses to a greater extent than high-frequency (6 Hz and 8 Hz) responses [1]. This preferential inhibition of low-frequency stimulation is consistent with prejunctional DA₂ autoreceptor agonism, which suppresses neurotransmitter release more effectively at lower sympathetic firing rates. Higher concentrations of cianergoline also inhibited contractions induced by exogenous norepinephrine, confirming additional postjunctional α₁-adrenoceptor antagonism [1].

Autonomic neuroscience Sympathetic neurotransmission DA₂/α₁ pharmacology

Cianergoline (CAS 74627-35-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Glaucoma and Ocular Hypertension Model Development Requiring Cross-Species IOP Reduction

Investigators developing novel ocular hypotensive agents can utilize cianergoline as a positive control or reference compound that demonstrates validated IOP-lowering efficacy in both rabbit and primate models [1]. Unlike bromocriptine, which fails to lower IOP in monkeys, cianergoline offers consistent efficacy across species, improving translational relevance and reducing model validation efforts [2]. The compound's demonstrated suppression of waterloading-induced ocular hypertension in rabbits (0.22 mg topical) provides a robust challenged-model endpoint [1].

Cardiovascular Research: Antihypertensive Screening with an Ergoline-Based Reference Standard

For laboratories screening novel antihypertensive candidates in spontaneously hypertensive rat (SHR) models, cianergoline serves as a well-characterized ergoline reference compound with defined potency (40 mmHg SBP reduction at 3 mg/kg p.o.) and sustained duration of action (>7 hours) [3]. This enables direct benchmarking of new chemical entities against a compound of known efficacy within the ergoline class, facilitating structure-activity relationship (SAR) analysis and mechanistic deconvolution of dopaminergic versus adrenergic contributions to blood pressure lowering.

Autonomic Neuroscience: Dual-Mechanism Tool for Sympathetic Neurotransmission Studies

Neuroscientists investigating sympathetic nerve function can employ cianergoline as a single-agent tool to simultaneously modulate prejunctional DA₂ autoreceptors and postjunctional α₁ adrenoceptors [1]. The compound's frequency-dependent inhibition of neuronally mediated contractions in the cat nictitating membrane preparation provides a functional readout of sympathetic tone modulation, while its ability to also antagonize exogenous norepinephrine responses confirms postjunctional activity [1]. This dual action is particularly valuable for studies where co-administration of separate D₂ agonists and α₁ antagonists would introduce pharmacokinetic variability or complicate dosing schedules.

Endocrine-Neutral Dopaminergic Agonism for Hypertension and Metabolic Research

Investigators studying the cardiovascular effects of dopaminergic activation without confounding endocrine perturbations should select cianergoline over prolactin-suppressing ergolines (e.g., bromocriptine, cabergoline). Clinical data confirm that cianergoline at therapeutic doses (up to 12 mg/day) does not alter serum prolactin, renin activity, aldosterone, or catecholamine levels [4]. This metabolic and endocrine neutrality allows cleaner interpretation of blood pressure and sympathetic nervous system outcomes in both preclinical and clinical hypertension research [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cianergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.